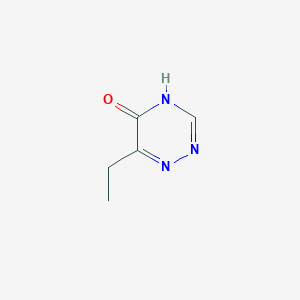

6-Ethyl-1,2,4-triazin-5(2H)-one

Description

Contextual Significance of the 1,2,4-Triazine (B1199460) Scaffold in Contemporary Organic Chemistry

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This arrangement of nitrogen atoms makes the ring electron-deficient, which significantly influences its chemical reactivity and its ability to interact with biological targets. The versatility of the 1,2,4-triazine scaffold is demonstrated by its presence in a wide range of compounds with diverse applications. ijpsr.info

In medicinal chemistry, 1,2,4-triazine derivatives are recognized for their broad spectrum of pharmacological activities. ijpsr.info Several clinically significant drugs incorporate this core structure. For instance, Lamotrigine is an antiepileptic drug, and Azaribine has been studied for its antiviral and antifungal properties. researchgate.net The scaffold is a key component in the development of novel therapeutic agents, with research demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities among its derivatives. ijpsr.infoscirp.org Specifically, substituted 1,2,4-triazines have been investigated as focal adhesion kinase (FAK) inhibitors for anticancer therapy and as adenosine (B11128) A2A antagonists for treating Parkinson's disease. nih.govnih.gov The N-C-N-N sequence within the ring is considered a critical pharmacophore for these varied biological effects. researchgate.net

Beyond medicine, the 1,2,4-triazine framework is significant in agrochemistry. Certain derivatives, such as Metribuzin, which features a related 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one structure, are effective herbicides used to control broadleaf and grassy weeds in various crops by inhibiting photosynthesis. ontosight.aiwikipedia.org This dual utility in both pharmaceutical and agricultural sciences underscores the profound importance of the 1,2,4-triazine scaffold in modern organic chemistry. ingentaconnect.com

Research Rationale for Comprehensive Investigation of 6-Ethyl-1,2,4-triazin-5(2H)-one

Despite the extensive investigation into the 1,2,4-triazine class, the specific derivative this compound remains a relatively uncharted area of research. The rationale for a comprehensive study of this compound is built upon the established significance of its parent scaffold and the predictable, yet potentially unique, influence of the ethyl substituent at the C6 position.

The 1,2,4-triazin-5-one core is a known building block for creating more complex, fused heterocyclic systems and for generating libraries of compounds for biological screening. smolecule.comptfarm.pl Research on analogous compounds, such as 6-methyl and 6-tert-butyl substituted triazinones, has demonstrated their value as synthetic intermediates. ptfarm.plpensoft.net For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is a versatile precursor for synthesizing various fused and non-fused triazine derivatives. researchgate.net Similarly, 6-tert-butyl-3-hydrazinyl-2H- researchgate.netnih.govingentaconnect.comtriazin-5-one has been used to create hydrazone derivatives with significant antioxidant activity. pensoft.net

The nature of the alkyl group at the C6 position is known to modulate the physicochemical and biological properties of the entire molecule. The substitution of a methyl or tert-butyl group with an ethyl group in this compound is expected to alter properties such as solubility, lipophilicity, and steric profile. These modifications can, in turn, fine-tune the compound's interaction with biological targets, potentially leading to enhanced potency, selectivity, or novel pharmacological activities not observed in other analogues. Given that derivatives of 1,2,4-triazin-6-ones have shown promise as anticancer agents, a systematic investigation into the 6-ethyl variant is a logical and necessary step in the exploration of this chemical space for new therapeutic leads. benthamdirect.com

Therefore, a thorough investigation into the synthesis, reactivity, and potential biological activity of this compound is strongly justified. Such research would not only fill a gap in the chemical literature but also holds the potential to yield novel compounds with valuable applications in medicine or agriculture, building upon the proven legacy of the 1,2,4-triazine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4-5(9)6-3-7-8-4/h3H,2H2,1H3,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFGUJLCGMTUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation of 6 Ethyl 1,2,4 Triazin 5 2h One

Advanced Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to fully characterize the structure of 6-Ethyl-1,2,4-triazin-5(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 1,2,4-triazine (B1199460) derivatives reveals distinct signals corresponding to the different proton environments within the molecule. For instance, in related triazine structures, the protons of the ethyl group typically appear as a triplet and a quartet. The NH proton of the triazine ring often presents as a broad singlet. rsc.org The chemical shifts of these protons are influenced by the electronic environment created by the triazine ring and any substituents. nih.govtdx.cat

Table 1: Representative ¹H NMR Spectral Data for a 1,2,4-Triazine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~11-12 | Broad Singlet | - |

| CH (ring) | ~7-8 | Singlet | - |

| CH₂ (ethyl) | ~2.7 | Quartet | 7.2 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the triazine ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the triazinone ring typically resonates at a downfield chemical shift, often in the range of 150-160 ppm. nih.gov The carbons of the triazine ring appear in the aromatic region, while the ethyl group carbons are found in the aliphatic region of the spectrum. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Spectral Data for a 1,2,4-Triazine Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~158 |

| C (triazine ring) | ~140-150 |

| C (triazine ring) | ~135 |

| CH₂ (ethyl) | ~25 |

Note: The chemical shifts are approximate and can be influenced by substituents and solvent effects.

For phosphorylated derivatives of 1,2,4-triazines, ³¹P NMR spectroscopy is an indispensable tool for characterizing the phosphorus environment. libretexts.orgnih.gov The chemical shift of the phosphorus nucleus is sensitive to its oxidation state and the nature of the atoms bonded to it. slideshare.net In these derivatives, the phosphorus signal can be observed and its coupling with neighboring protons or carbons can provide valuable structural information. huji.ac.il The reference standard for ³¹P NMR is typically phosphoric acid. libretexts.org The spectra are often recorded with proton decoupling to simplify the signals. huji.ac.il Studies on similar phosphorylated heterocyclic systems have shown that ³¹P chemical shifts can vary, and these shifts, along with coupling constants, are crucial for confirming the structure of the phosphorylated moiety. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes vibrations of the chemical bonds. In the IR spectrum of a 1,2,4-triazin-5(2H)-one derivative, characteristic absorption bands are expected for the N-H, C=O, and C=N bonds. rsc.orgrsc.org The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is usually a strong, sharp peak around 1650-1700 cm⁻¹. nih.gov The C=N stretching vibrations of the triazine ring are observed in the 1600-1400 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for a 1,2,4-Triazine-5(2H)-one Derivative

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O | Stretching | 1650-1700 |

| C=N | Stretching | 1600-1400 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure, with common losses including the ethyl group and fragments from the triazine ring. derpharmachemica.com The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. libretexts.orgnih.govlibretexts.org

Table 4: Expected Fragmentation Pattern for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| [M]⁺ | [C₅H₇N₃O]⁺ | - |

| [M-28]⁺ | [C₄H₇N₂O]⁺ | N₂ |

| [M-29]⁺ | [C₄H₄N₃O]⁺ | C₂H₅ |

Note: The observed fragmentation pattern can be influenced by the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The 1,2,4-triazine ring system, containing both π-bonds and nitrogen atoms with lone pairs of electrons (n), gives rise to characteristic absorption bands.

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic and heteroaromatic systems, these often occur in the shorter wavelength UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. They are typically of lower energy and intensity than π → π* transitions and appear at longer wavelengths.

For example, the related compound 3,5,6-trimethyl-1,2,4-triazine exhibits UV/Visible spectral data, which provides a basis for understanding the electronic environment of the triazine core. nist.gov Theoretical studies on other triazine derivatives have used Time-Dependent Density Functional Theory (TD-DFT) to calculate and assign electronic transitions, showing absorption bands typically in the 300-450 nm range, corresponding to HOMO→LUMO or related electronic transitions. nih.gov For this compound, the presence of the carbonyl group (C=O) and the ethyl substituent would be expected to modulate the precise wavelengths and intensities of these absorptions compared to simpler triazines.

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure determination for this compound has not been reported in the reviewed literature, the analysis of a closely related analogue, 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione , provides significant insight into the expected structural features. researchgate.net The following sections describe the crystallographic analysis of this analogue as a representative example.

For the analogue 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, single crystals suitable for X-ray diffraction were obtained, which is a critical first step in structure determination. researchgate.net The quality of the crystal is paramount for obtaining high-resolution diffraction data. This involves ensuring the crystal is a single, well-ordered specimen, free from significant defects, twinning, or impurities.

The X-ray diffraction experiment for 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione revealed the fundamental parameters of its crystal lattice. The compound, bearing a water molecule, crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions and the symmetry operations defined by the space group are key identifiers of a crystalline solid.

Table 1: Crystal Data and Structure Refinement for 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione·H₂O

| Parameter | Value |

|---|---|

| Empirical Formula | C₃H₂BrN₃O₂·H₂O |

| Formula Weight | 226.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3794(7) |

| b (Å) | 6.7248(6) |

| c (Å) | 8.6383(10) |

| β (°) | 98.792(5) |

| Volume (ų) | 653.27(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.135 |

Data sourced from the crystallographic study of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione. researchgate.net

Detailed analysis of the solved crystal structure allows for the precise measurement of bond lengths, bond angles, and torsional angles. This data confirms the covalent structure and reveals the conformation of the molecule. In substituted triazines, the ring can exhibit deviations from perfect planarity due to substituent effects and crystal packing forces. sigmaaldrich.comnih.gov For the bromo-analogue, the geometry of the triazine ring and its substituents would be defined by these parameters, confirming the positions of the bromine atom and the two carbonyl groups. While specific values for this compound are not available, the C-C and C-N bond lengths within the ethyl group and its connection to the triazine ring would be expected to fall within standard ranges for sp³-sp² single bonds.

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by intermolecular forces. In the case of the analogue 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, the molecules are linked by an extensive network of hydrogen bonds involving the triazine ring nitrogens, the carbonyl oxygens, and the co-crystallized water molecule (N-H···O and O-H···O). researchgate.net Additionally, N···Br interactions contribute to the stability of the crystal framework. researchgate.net For this compound, which possesses N-H donors and a C=O acceptor, similar strong N-H···O hydrogen bonding would be expected to be a dominant feature, likely forming dimers or chain-like structures in the solid state. The ethyl group would participate in weaker van der Waals interactions.

Tautomeric Equilibria and Isomerism in 1,2,4-Triazin-5(2H)-ones

Tautomerism is a crucial consideration for 1,2,4-triazin-5(2H)-ones, as the molecule can exist in several isomeric forms that can interconvert. The position of a labile proton can significantly alter the molecule's electronic properties and hydrogen bonding capabilities. For this compound, several potential tautomers can be proposed.

The primary equilibrium is the amide-imidol (or keto-enol) tautomerism involving the C5=O group and the adjacent N4-H or N2-H protons.

Amide Form (5-oxo): This is the this compound form, which is generally the most stable tautomer for related systems in the solid state and in most solvents.

Imidol Forms (5-hydroxy): Prototropic shifts from N2 or N4 to the C5 oxygen would result in 6-Ethyl-5-hydroxy-1,2,4-triazine tautomers.

Furthermore, proton migration between the nitrogen atoms of the triazine ring leads to different positional isomers, with the proton residing at N1, N2, or N4. Studies on the methylation of 1,2,4-triazin-5(2H)-one derivatives have shown that isomers can be formed at the N2, N4, and O positions, with some derivatives also forming zwitterionic N1-methylated products. publish.csiro.au The relative stability of these tautomers is influenced by factors such as the electronic nature of substituents and the solvent environment. nih.govpublish.csiro.au While the 2H-tautomer is specified in the name, the existence of other forms in equilibrium, particularly in solution, is a key aspect of its chemistry.

Thione-Thiol Tautomerism

A critical aspect of the molecular structure of this compound is the potential for tautomerism, specifically thione-thiol tautomerism if the oxygen at the 5-position were replaced by sulfur. In the case of the oxo derivative, the analogous tautomerism is the lactam-lactim or keto-enol tautomerism. However, the thione-thiol tautomerism is a well-studied phenomenon in related triazine compounds where the carbonyl group is replaced by a thiocarbonyl group. cdnsciencepub.com

In related 3-mercapto-1,2,4-triazine derivatives, the molecule can exist in equilibrium between the thione form (C=S) and the thiol form (S-H). asianpubs.org This equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the triazine ring. cdnsciencepub.com For instance, in 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, the presence of the thiol group is crucial for its biological activity.

The thione form is generally favored in polar solvents due to stronger intermolecular interactions, while the thiol form may be more prevalent in nonpolar environments. cdnsciencepub.com The interconversion between these tautomers is a dynamic process that can significantly affect the compound's reactivity and its interactions with biological targets. While the subject compound is an oxo-derivative, the principles of tautomerism observed in its thione analogues provide a valuable framework for understanding its potential isomeric forms.

Spectroscopic and Computational Approaches to Tautomeric Forms

The characterization of tautomeric forms of 1,2,4-triazine derivatives heavily relies on a combination of spectroscopic techniques and computational methods. academie-sciences.frnih.govnih.gov These approaches provide insights into the predominant tautomer in different states (gas, solution, solid) and the energetic differences between them.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. academie-sciences.fr The chemical shifts of protons and carbons attached to or near the tautomeric functional groups are highly sensitive to the electronic environment. For example, the presence of distinct sets of signals can indicate the coexistence of multiple tautomers in solution. academie-sciences.fr In studies of related triazines, the chemical shifts of the methylene (B1212753) and carbonyl carbons have been used to identify the keto form. academie-sciences.fr

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify the characteristic stretching frequencies of the functional groups involved in tautomerism. researchgate.net For instance, the C=O stretching band in the IR spectrum is a key indicator of the keto (or lactam) form. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra can also differ between tautomers, allowing for the study of tautomeric equilibria in solution. cdnsciencepub.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of different tautomers. academie-sciences.frnih.gov By calculating the optimized geometries and relative energies of the possible tautomeric forms, the most stable structure can be determined. academie-sciences.frnih.gov These calculations often correlate well with experimental findings. nih.govnih.gov For example, in a study on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, DFT calculations at the B3LYP/6-31G(d,p) level were used to confirm the stability of different tautomers. academie-sciences.fr

The following table summarizes the key spectroscopic and computational methods used in the study of triazine tautomerism:

| Method | Information Provided | Example Application |

| 1H and 13C NMR | Distinguishes between tautomers in solution based on chemical shifts. | Identification of keto and enol forms of a triazine derivative in DMSO-d6 solution. academie-sciences.fr |

| IR/Raman Spectroscopy | Identifies characteristic vibrational frequencies of functional groups (e.g., C=O, N-H). | Observation of C=O stretching bands to confirm the presence of the keto form. nih.gov |

| UV-Visible Spectroscopy | Studies tautomeric equilibrium in solution by observing changes in absorption spectra. | Monitoring the thione-thiol tautomerism of mercaptopyridines in different solvents. cdnsciencepub.com |

| Density Functional Theory (DFT) | Predicts the relative energies and stabilities of different tautomers. | Calculation of the relative stability of tautomeric forms of tetrahydro-4H-indazol-4-ones. nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies for 6 Ethyl 1,2,4 Triazin 5 2h One

Electrophilic and Nucleophilic Reactions on the Triazinone Core

The 1,2,4-triazin-5(2H)-one scaffold is susceptible to both electrophilic and nucleophilic attacks, allowing for a diverse range of chemical transformations.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the triazinone core. For instance, a light-induced method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H)-diones using hydrazines. rsc.org This approach offers an alternative to traditional methods and is notable for its ability to be powered by sunlight, demonstrating its applicability in large-scale reactions and the synthesis of derivatives. rsc.org

In a related methyl-substituted analogue, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one, treatment with trimethyl phosphite (B83602) resulted in the alkylated product 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one. ajbasweb.com This reaction proceeds through the attack of the sulfur atom on the alkyl group of the phosphorus reagent. ajbasweb.com Similarly, reacting the same starting material with triisopropyl phosphite in the presence of acetic acid in dry toluene (B28343) yielded the corresponding isopropylthio derivative. ajbasweb.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Trimethyl phosphite | 100°C, 2 hr | 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | Not specified | ajbasweb.com |

| 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Triisopropyl phosphite | Acetic acid, dry toluene, reflux, 3 hr | 6-methyl-3-(isopropylthio)-1,2,4-triazin-5(2H)-one | 45% | ajbasweb.com |

Reactions with Hydrazine (B178648) and Carbonyl Compounds (e.g., Hydrazone Formation)

The reaction of aldehydes and ketones with hydrazine (H₂NNH₂) to form hydrazones is a well-established transformation. libretexts.org This reaction is a key step in the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. pressbooks.publumenlearning.comorganic-chemistry.org The formation of the hydrazone is followed by treatment with a base, typically KOH, at high temperatures to yield the corresponding alkane and nitrogen gas. pressbooks.publumenlearning.com The thermodynamic stability of the N₂ molecule is a significant driving force for this reaction. pressbooks.pub

Research has shown that 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one can be synthesized by refluxing 6-(tert-butyl)-3-methylthio-4H- ajbasweb.comresearchgate.netresearchgate.nettriazin-5-one with hydrazine hydrate (B1144303) in isopropyl alcohol. pensoft.net The resulting hydrazinyl triazinone can then react with a variety of carbonyl compounds to form new hydrazones in moderate to high yields. pensoft.net

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 6-(tert-butyl)-3-methylthio-4H- ajbasweb.comresearchgate.netresearchgate.nettriazin-5-one | Hydrazine hydrate | Isopropyl alcohol, reflux, 2 hr | 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one | 79% | pensoft.net |

Reactions with Phenols and Aromatic Amines

1,2,4-Triazin-5(2H)-ones can react with phenols and aromatic amines, such as dimethylaniline and diethylaniline, to produce 6-aryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones. researchgate.net This reaction represents a nucleophilic substitution of hydrogen. researchgate.net For example, the reaction of 3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one with 4-methylphenol leads to the formation of 6-(2-hydroxy-5-methylphenyl)-3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one. researchgate.net Oxidation of the resulting 1,6-dihydro adducts can lead to the corresponding 3-aryl-6-hydroxyphenyl-1,2,4-triazin-5(2H)-ones. researchgate.net However, the reaction of 1,2,4-triazinones with 2-naphthylamine (B18577) can lead to the destruction of the 1,2,4-triazine (B1199460) ring. researchgate.net

Reactions with Alkyl Phosphites and Related Reagents

The reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with various alkyl phosphites serves as a method for either alkylation or the formation of phosphonate (B1237965) adducts, depending on the reaction conditions and the specific phosphite used. ajbasweb.com For instance, reacting with dimethyl phosphite at 100°C without a solvent for 2 hours leads to a dimeric product. ajbasweb.com In contrast, using trimethyl phosphite under similar conditions results in an alkylated product. ajbasweb.com The reaction with triisopropyl phosphite requires a protonating agent like acetic acid to proceed and yields an alkylated product. ajbasweb.com

| Reactant | Reagent | Conditions | Product Type | Reference |

| 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Dimethyl phosphite | 100°C, no solvent, 2 hr | Dimeric product | ajbasweb.com |

| 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Trimethyl phosphite | 100°C, no solvent, 2 hr | Alkylated product | ajbasweb.com |

| 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Triisopropyl phosphite | Acetic acid, dry toluene, reflux | Alkylated product | ajbasweb.com |

Functional Group Interconversions and Modifications

Modifying the functional groups attached to the triazinone core is a crucial strategy for synthesizing a wide array of derivatives.

Hydroxymethylation and Azidation

Hydrolysis Reactions

Hydrolysis of 6-ethyl-1,2,4-triazin-5(2H)-one derivatives can lead to the opening of the triazine ring or modification of its substituents, depending on the reaction conditions and the nature of the substituents. For instance, acid hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one, a related compound, results in the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net This reaction demonstrates the cleavage of the thioether linkage and the cyano group, leading to a hydroxylated triazine core. researchgate.net

In a different context, the stability of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold to metabolic degradation has been noted. nih.govacs.org This stability is a desirable property in the development of therapeutic agents, suggesting that the core triazine structure can remain intact under certain physiological conditions. nih.govacs.org

The table below summarizes the outcome of a specific hydrolysis reaction.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | Acid Hydrolysis | 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride | researchgate.net |

Oxidation Reactions

The oxidation of 1,2,4-triazine derivatives can be a key step in the synthesis of more complex heterocyclic systems. While specific oxidation reactions for this compound are not extensively detailed in the provided search results, related reactions offer insights into potential transformations. For example, the synthesis of nih.govbeilstein-journals.orgnih.govtriazolo[1,5-b] nih.govbeilstein-journals.orgnih.govnih.govtetrazines involves an oxidative cyclization step. beilstein-journals.org This suggests that the triazine ring can undergo oxidation to facilitate the formation of fused ring systems.

Furthermore, the synthesis of various fused triazine systems often involves intermediates that could be formed through oxidative processes. For instance, the formation of pyrido[4,3-e] nih.govbeilstein-journals.orgnih.govtriazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazin-6(7H)-ones involves coupling and cyclization reactions that may have oxidative characteristics. researchgate.net

The general reactivity of the 1,2,4-triazine ring suggests that it can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives, which could serve as intermediates for further functionalization.

Reactions with Acrylonitrile (B1666552)

The reaction of 1,2,4-triazine derivatives with acrylonitrile typically involves a Michael addition, where a nucleophilic center on the triazine ring attacks the activated double bond of acrylonitrile. In the case of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, treatment with acrylonitrile leads to the formation of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This reaction specifically occurs at the sulfur atom of the mercapto group, demonstrating the nucleophilicity of this position. researchgate.net

This cyanoethylation reaction is a useful strategy for introducing a reactive handle onto the triazine core. The resulting cyano group can be further transformed, for example, through hydrolysis to a carboxylic acid, providing a route for further derivatization.

The table below details the product of the reaction with acrylonitrile.

| Starting Material | Reagent | Product | Reference |

| 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Acrylonitrile | 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

Cyclocondensation and Fused Ring System Formation

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. These reactions often involve the condensation of the triazine ring with bifunctional reagents, leading to the formation of new rings.

Synthesis of Triazolo[4,3-b]nih.govbeilstein-journals.orgnih.govtriazin-7-ones

The synthesis of triazolo[4,3-b] nih.govbeilstein-journals.orgnih.govtriazin-7-ones can be achieved through the reaction of substituted 1,2,4-triazines with appropriate reagents. For example, refluxing 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform (B151607) in the presence of triethylamine (B128534) yields a series of nih.govbeilstein-journals.orgnih.govtriazolo[4,3-b] nih.govbeilstein-journals.orgnih.govtriazin-7-one derivatives. nih.gov This reaction proceeds through a plausible mechanism involving initial S-alkylation followed by intramolecular cyclization.

Another route involves the reaction of benzenediazonium (B1195382) chloride with active nih.govbeilstein-journals.orgnih.govtriazin-3-ylthio-methylene compounds, which affords azo coupling products that can subsequently cyclize to form the triazolotriazinone core. researchgate.net Similarly, heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds can also lead to the formation of 1,2,4-triazolo[4,3-b] nih.govbeilstein-journals.orgnih.govtriazines. nih.gov

The table below summarizes a synthetic route to triazolo[4,3-b] nih.govbeilstein-journals.orgnih.govtriazin-7-ones.

| Starting Material | Reagents | Product | Reference |

| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Hydrazonoyl halides, Triethylamine | nih.govbeilstein-journals.orgnih.govTriazolo[4,3-b] nih.govbeilstein-journals.orgnih.govtriazin-7-one derivatives | nih.gov |

Formation of Thiazolo[3,2-b]nih.govbeilstein-journals.orgnih.govtriazines

The fusion of a thiazole (B1198619) ring to the 1,2,4-triazine core results in the formation of thiazolo[3,2-b] nih.govbeilstein-journals.orgnih.govtriazines. A common synthetic strategy involves the reaction of 3-thioxo-1,2,4-triazin-5-ones with α-haloketones or other bifunctional electrophiles. For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides can yield triazino[3,4-b] nih.govnih.govresearchgate.netthiadiazines, which are isomeric to the thiazolotriazine system. researchgate.net

A highly regioselective synthesis of thiazolo[3,2-b]-1,2,4-triazines has been reported through the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). beilstein-journals.org This reaction proceeds via a Michael addition followed by cyclization. beilstein-journals.org The synthesis of novel 5-ene-thiazolo[3,2-b] nih.govbeilstein-journals.orgnih.govtriazole-6(5H)-ones has also been achieved through a three-component reaction, highlighting the versatility of the thiazolotriazine scaffold. nih.gov

The table below outlines a method for the formation of thiazolo[3,2-b] nih.govbeilstein-journals.orgnih.govtriazines.

| Starting Material | Reagent | Product | Reference |

| 3-Thioxo-1,2,4-triazin-5-ones | Dimethyl acetylenedicarboxylate (DMAD) | Thiazolo[3,2-b]-1,2,4-triazines | beilstein-journals.org |

Triazinoquinazoline Derivative Synthesis

The synthesis of triazinoquinazoline derivatives involves the construction of a quinazoline (B50416) ring fused to the triazine core. One approach involves the thermal opening of a nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-one ring to generate an iminoketene intermediate, which can then undergo a [4+2]-cycloaddition reaction with pyridine (B92270) derivatives to form naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline-6,9,14-trione systems. nih.gov While this example starts from an anthraquinone-fused triazine, the principle of using a triazine as a synthon for building more complex fused systems is demonstrated.

The general strategy for constructing such fused systems often relies on the presence of reactive functional groups on both the triazine and the reacting partner, allowing for cyclocondensation reactions to occur. The specific substitution pattern on the this compound would dictate the precise reaction conditions and the structure of the resulting triazinoquinazoline derivative.

Regioselectivity in Ring Annulation Reactions

The fusion of additional rings onto the this compound scaffold is a key strategy for the synthesis of novel polycyclic heterocyclic systems. The regioselectivity of these annulation reactions is critically influenced by the nature of the reactants and the reaction conditions, with the existing substituents on the triazine ring playing a significant directive role.

Research on analogous 6-substituted-1,2,4-triazin-5-ones provides a strong predictive framework for the behavior of the 6-ethyl variant. For instance, the reaction of 6-methyl-3-thioxo-3,4-dihydro- Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazin-5-one with various aldehydes and chloroacetic acid in a one-pot synthesis affords 2-arylidene-6-methyl-thiazolo[3,2-b] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazine-3,7-diones. ptfarm.pl This transformation proceeds through an initial S-alkylation followed by an intramolecular cyclization, with the regioselectivity being dictated by the nucleophilic character of the sulfur atom and the nitrogen at position 2 of the triazine ring.

A compelling example of regioselectivity is observed in the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides. nih.gov This reaction leads to the exclusive formation of Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazolo[4,3-b] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazin-7-one derivatives, as opposed to the isomeric Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazolo[3,4-c] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazin-5-one structure. The proposed mechanism involves an initial S-alkylation to form an intermediate thiohydrazonate ester, followed by an intramolecular cyclization. The preferential ring closure to form the [4,3-b] fused system is attributed to the electronic effect of the carbonyl group, which renders the nitrogen at position 4 less nucleophilic than the nitrogen at position 2. nih.gov This directing effect of the C-6 substituent and the inherent reactivity of the triazine ring nitrogens are crucial in determining the final product architecture.

Furthermore, 1,3-dipolar cycloaddition reactions of in situ generated 1-alkyl-1,2,4-triazinium ylides with electron-poor dipolarophiles provide a direct route to polysubstituted pyrrolo[2,1-f] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazines. acs.org The regioselectivity of this cycloaddition is also a key consideration, leading to specific substitution patterns on the newly formed pyrrole (B145914) ring.

The following table summarizes the regioselective outcomes in annulation reactions of related 6-substituted 1,2,4-triazin-5-ones, which can be extrapolated to predict the behavior of this compound.

| Starting Material | Reagent | Product | Regioselectivity | Reference |

| 6-methyl-3-thioxo-3,4-dihydro- Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazin-5-one | Aldehydes, Chloroacetic acid | 2-arylidene-6-methyl-thiazolo[3,2-b] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazine-3,7-diones | Annulation at N-2 and S-3 | ptfarm.pl |

| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Hydrazonoyl halides | Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazolo[4,3-b] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazin-7-one derivatives | Annulation at N-2 and N-3 | nih.gov |

| 1-alkyl-1,2,4-triazinium salts | Electron-poor dipolarophiles | Polysubstituted pyrrolo[2,1-f] Current time information in Bangalore, IN.ptfarm.plpensoft.nettriazines | Cycloaddition to form a pyrrole ring fused at N-1 and C-6 | acs.org |

Stability and Degradation Pathways of the 1,2,4-Triazin-5(2H)-one Ring

The 1,2,4-triazin-5(2H)-one ring system exhibits considerable stability, a characteristic that is essential for its utility in various applications. However, under specific chemical, photochemical, or biological conditions, the ring can undergo degradation. The nature of the substituents on the triazine core can influence the rate and pathways of this degradation.

Studies on related triazinone herbicides provide valuable insights into the potential degradation mechanisms for this compound. For instance, the degradation of terbutylazine, a chlorinated triazine herbicide, by zero-valent iron has been shown to proceed via hydrogenolysis, resulting in dechlorination. nih.gov This suggests that under reducing conditions, the substituents on the triazine ring can be cleaved.

Furthermore, certain 1,2,4-triazine derivatives have demonstrated metabolic stability. For example, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been found to be resistant to O-glucuronidation in mouse liver microsomes, a common metabolic pathway for xenobiotics. nih.gov This indicates a degree of inherent stability of the core ring structure to certain enzymatic transformations.

While specific degradation studies on this compound are not extensively documented, the known degradation pathways for other triazinones suggest several potential routes:

Hydrolytic Degradation: Under strongly acidic or basic conditions, the amide bond within the triazinone ring could be susceptible to hydrolysis, leading to ring opening.

Oxidative Degradation: Strong oxidizing agents could potentially lead to the cleavage of the triazine ring.

Photodegradation: Exposure to ultraviolet radiation may induce photochemical reactions, leading to the breakdown of the molecule.

Microbial Degradation: Soil microorganisms have been shown to degrade triazinone herbicides, often initiating the process through dealkylation or deamination at the substituent positions.

The following table outlines potential degradation pathways for the 1,2,4-triazin-5(2H)-one ring, based on studies of related compounds.

| Degradation Type | Potential Pathway | Influencing Factors | Reference |

| Reductive Degradation | Dechlorination (by analogy) | Presence of reducing agents (e.g., zero-valent iron) | nih.gov |

| Metabolic Stability | Resistance to O-glucuronidation (by analogy) | Specific enzymatic systems | nih.gov |

Computational and Theoretical Chemistry Studies of 6 Ethyl 1,2,4 Triazin 5 2h One

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure, which allows for the optimization of the molecule's geometry to its most stable (lowest energy) conformation. scribd.com For 6-Ethyl-1,2,4-triazin-5(2H)-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict key structural parameters. nih.govnih.gov These parameters include the bond lengths between atoms, the bond angles, and the dihedral (torsion) angles that define the three-dimensional shape of the molecule.

The calculations would reveal the planarity of the 1,2,4-triazine (B1199460) ring and the preferred orientation of the ethyl substituent relative to the ring. The agreement between DFT-calculated geometries and experimental data from techniques like X-ray crystallography for similar molecules is often very high, validating the accuracy of the theoretical approach. nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound. (Note: This table is a hypothetical representation of typical DFT results for this class of molecule, based on studies of related compounds.)

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C5=O | 1.22 Å |

| N1-N2 | 1.38 Å | |

| N4-C5 | 1.39 Å | |

| C6-C(ethyl) | 1.51 Å | |

| Bond Angle | N1-N2-C3 | 118.5° |

| C5-C6-N1 | 120.0° | |

| C3-N4-C5 | 125.5° | |

| Dihedral Angle | C3-N2-N1-C6 | -0.5° |

| N1-C6-C(ethyl)-C(methyl) | 178.0° |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For this compound, the primary source of conformational flexibility is the rotation around the C6-C(ethyl) single bond.

Ab initio (from first principles) and semi-empirical methods are employed to explore the potential energy surface associated with this rotation.

Ab initio methods , like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are highly accurate but computationally intensive.

Semi-empirical methods (like AM1 or PM3) are faster as they use parameters derived from experimental data, making them suitable for initial, broader conformational searches.

By systematically rotating the ethyl group and calculating the energy at each step, a potential energy profile can be generated. This profile identifies the lowest-energy conformers (the most stable shapes) and the energy barriers to rotation between them. utdallas.educsus.edu For instance, a detailed analysis using these methods on a large s-triazine derivative successfully identified the most stable conformer out of 17 possibilities, highlighting the power of this approach. mdpi.com The stability is dictated by minimizing steric hindrance and optimizing electronic interactions. utdallas.edumdpi.com

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: After obtaining an optimized molecular geometry from DFT calculations, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). To improve accuracy, it is common to calculate the spectra for several low-energy conformers and then produce a final, Boltzmann-weighted average spectrum, as this better represents the state of the molecule in solution. github.io Studies on related triazole and pyridazinone systems have shown excellent agreement between GIAO-DFT predicted and experimental NMR chemical shifts. nih.govnih.govmdpi.com

IR Frequencies: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The resulting predicted IR spectrum shows absorption peaks at these calculated frequencies, which can be directly compared to an experimental FT-IR spectrum. nih.gov This comparison helps to assign the peaks in the experimental spectrum to specific molecular motions, such as the characteristic C=O and N-H stretching vibrations expected for this compound. researchgate.nete3s-conferences.org Computational studies are crucial for understanding complex vibrational modes and confirming structural assignments. mdpi.com

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data. (Note: This table is a conceptual example. Experimental values are based on typical ranges for the functional groups, while predicted values illustrate the expected accuracy.)

| Parameter | Experimental Value | Predicted Value (GIAO/DFT) |

| ¹³C NMR Chemical Shift | ||

| C=O (C5) | ~160 ppm | 164.0 ppm |

| C6 | ~155 ppm | 157.2 ppm |

| IR Frequency | ||

| C=O Stretch | ~1650 cm⁻¹ | 1665 cm⁻¹ |

| N-H Stretch | ~3200 cm⁻¹ | 3215 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the rate of the reaction.

Computational methods are used to locate the precise geometry of the transition state on the potential energy surface. This is a complex task, as the TS represents a saddle point (a maximum in one direction and a minimum in all others). Once the TS structure is found, its energy is calculated. This allows for the quantitative determination of the reaction's energy barrier. Such calculations are vital for comparing different potential reaction pathways, as the path with the lowest energy barrier will be the kinetically favored one. nih.gov

By calculating the energies of reactants, products, and all relevant intermediates and transition states, a complete reaction coordinate diagram can be constructed. This provides a step-by-step map of the chemical transformation.

For example, in the synthesis of related fused triazolo-triazinone systems, computational modeling can be used to explore plausible mechanistic sequences. nih.gov A typical reaction might involve an initial S-alkylation followed by an intramolecular cyclization. Computational analysis can determine which nitrogen atom in the triazine ring is the most likely site for cyclization by comparing the activation energy barriers for the different possibilities. In one such study on a related system, it was proposed that cyclization occurs preferentially at the N-4 position due to the electronic influence of the nearby carbonyl group, a hypothesis that can be rigorously tested by calculating the energy profiles of both the N-4 and N-2 cyclization pathways. nih.gov This ability to evaluate the feasibility of proposed mechanisms makes computational modeling an indispensable tool in synthetic and physical organic chemistry. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the computational and theoretical chemistry studies of This compound to fulfill the request as outlined.

Fulfilling the request would require speculating or incorrectly applying data from structurally different molecules, which would compromise the scientific accuracy and integrity of the article. Therefore, the detailed sections on its molecular interaction studies and binding affinity predictions cannot be provided at this time.

Structure Reactivity Relationships and Scaffold Design Principles for 1,2,4 Triazin 5 2h Ones

Influence of the 6-Alkyl (Ethyl) Substituent on Reactivity and Electronic Density

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack. The introduction of an electron-donating ethyl group at the C6 position is expected to partially counteract this electron deficiency by increasing the electron density on the ring. This increased electron density can modulate the reactivity of the triazine system. For instance, it might decrease the susceptibility of the ring to nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted 1,2,4-triazin-5(2H)-one.

Conversely, the increased electron density could enhance the reactivity of the ring towards electrophiles. The precise impact on reactivity will depend on the specific reaction conditions and the nature of the attacking reagent.

Computational studies on related heterocyclic systems, such as substituted 1,2,4,5-tetrazines, have shown that the electronic nature of substituents significantly impacts their reactivity in reactions like Diels-Alder cycloadditions. While frontier molecular orbital (FMO) theory is often invoked, other factors like distortion energy and electrostatic interactions also play a crucial role. nih.gov In the case of 6-ethyl-1,2,4-triazin-5(2H)-one, the ethyl group would raise the energy of the highest occupied molecular orbital (HOMO), which could influence its behavior in pericyclic reactions.

A study on 2-ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione highlighted the biological potential of such substituted triazines, suggesting that the substituent at the 6-position is a key determinant of their activity. researchgate.net

Table 1: Predicted Influence of 6-Substituents on the Electronic Properties of the 1,2,4-Triazin-5(2H)-one Ring

| Substituent at C6 | Electronic Effect | Expected Impact on Ring Electron Density | Predicted Effect on Reactivity towards Nucleophiles |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Electron-donating (+I) | Increased | Decreased |

| -CH₂CH₃ (Ethyl) | Electron-donating (+I) | Increased | Decreased |

| -Cl | Electron-withdrawing (-I, +M) | Decreased | Increased |

| -NO₂ | Electron-withdrawing (-I, -M) | Significantly Decreased | Significantly Increased |

This table is based on general principles of organic chemistry, as specific experimental data for this compound was not available in the reviewed literature.

Substituent Effects on Tautomeric Preferences and Ring Stability

1,2,4-Triazin-5(2H)-ones can exist in several tautomeric forms, primarily the keto (oxo) and enol (hydroxy) forms. The position of the tautomeric equilibrium is a critical factor that influences the compound's physical properties, such as solubility and crystal packing, as well as its biological activity. The equilibrium is sensitive to the nature of substituents, the solvent, and temperature. academie-sciences.fr

For this compound, at least two major tautomeric forms can be envisioned: the 5(2H)-one (keto) and the 5-hydroxy-1,2,4-triazine (enol) forms. The ethyl group at the C6 position can influence this equilibrium. The electron-donating nature of the ethyl group increases the electron density at the C6-N1 bond, which might have a subtle effect on the relative stabilities of the tautomers.

Studies on other substituted 1,3,5-triazines have shown that the tautomeric equilibrium can be significantly shifted by solvent effects. academie-sciences.fr It is reasonable to assume that in polar solvents, the more polar keto tautomer of this compound would be favored, while in nonpolar solvents, the enol form might become more significant.

Table 2: Potential Tautomers of 6-Ethyl-1,2,4-triazin-5-one

| Tautomer Name | Structure | Key Features |

| This compound | (Structure of the keto form) | Carbonyl group at C5, proton on N2 |

| 6-Ethyl-5-hydroxy-1,2,4-triazine | (Structure of the enol form) | Hydroxyl group at C5, aromatic triazine ring |

The relative stability of these tautomers for the 6-ethyl derivative has not been specifically determined in the reviewed literature.

Rational Design Strategies for Novel 1,2,4-Triazin-5(2H)-one Derivatives

The 1,2,4-triazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Rational design strategies for novel 1,2,4-triazin-5(2H)-one derivatives based on the 6-ethyl-substituted core can be envisioned to modulate their biological activity and physicochemical properties.

One common strategy is the introduction of various substituents at other positions of the triazine ring, such as the N2, N4, and C3 positions. For example, the synthesis of various 3-functionalized 5,6-diphenyl-1,2,4-triazines has demonstrated the versatility of this approach in creating a diverse library of compounds. researchgate.net

Building on the this compound scaffold, medicinal chemists could explore the following design strategies:

Modification at the N2 and N4 positions: Alkylation or arylation at these positions can influence the molecule's lipophilicity, solubility, and steric profile, which are crucial for its interaction with biological targets.

Functionalization at the C3 position: The introduction of different functional groups at the C3 position, such as amino, thio, or other heterocyclic moieties, can lead to significant changes in biological activity. For instance, 3-amino-1,2,4-triazines are known to be versatile building blocks in pharmaceutical chemistry. researchgate.net

Bioisosteric replacement: The ethyl group at the C6 position could be replaced by other groups with similar steric or electronic properties to fine-tune the compound's activity.

The synthesis of novel academie-sciences.frresearchgate.netnih.govtriazolo[1,5-b] academie-sciences.frresearchgate.netnih.govsioc-journal.cntetrazines has shown that modifications to the core heterocyclic system can yield compounds with interesting biological activities, such as fungistatic properties. nih.gov This suggests that further annulation or fusion of other rings to the this compound core could be a fruitful avenue for the design of new chemical entities.

Tandem cyclization reactions represent an efficient and green approach for the synthesis of 1,2,4-triazine compounds, allowing for the construction of complex molecules in a single pot. sioc-journal.cn Such methods could be adapted for the synthesis of novel derivatives of this compound.

Table 3: Proposed Rational Design Strategies for this compound Derivatives

| Position of Modification | Proposed Substituents/Modifications | Rationale |

| N2, N4 | Alkyl chains, aryl groups, heterocyclic rings | Modulate lipophilicity, solubility, and steric interactions with biological targets. |

| C3 | -NH₂, -SH, -OR, other heterocycles | Introduce new functional groups to alter biological activity and create new interaction points. |

| C6 | Bioisosteric replacements (e.g., -CF₃, -cyclopropyl) | Fine-tune electronic and steric properties to optimize activity and metabolic stability. |

| Ring Fusion | Annulation with other heterocyclic rings | Create novel, rigid scaffolds with potentially enhanced biological activity. |

Applications of the 1,2,4 Triazin 5 2h One Scaffold in Chemical Research

Utility as Versatile Synthetic Building Blocks in Heterocyclic Synthesis

The 1,2,4-triazin-5(2H)-one scaffold serves as a valuable and versatile building block in the synthesis of a variety of more complex heterocyclic systems. researchgate.net The reactivity of the triazinone ring allows for various chemical transformations, making it a key starting material for creating novel molecular architectures.

Researchers have demonstrated that 1,2,4-triazin-5(2H)-ones can react with a range of nucleophiles, including phenols, aromatic amines, indoles, and pyrroles. researchgate.netresearchgate.net For instance, the reaction of 3-aryl-1,2,4-triazin-5(2H)-ones with indoles and pyrroles in the presence of acetic anhydride (B1165640) leads to the formation of 6-hetaryl-1,6-dihydro-1,2,4-triazin-5(2H)-ones. researchgate.net These reactions highlight the ability of the triazinone scaffold to undergo addition reactions, thereby introducing diverse functional groups and building molecular complexity.

Furthermore, the 1,2,4-triazin-5(2H)-one nucleus can be utilized in cyclocondensation and cycloaddition reactions to construct fused heterocyclic systems. researchgate.net The synthesis of various fused 1,2,4-triazine (B1199460) derivatives, such as pyrazolo[4,3-e] ontosight.airesearchgate.netnih.govtriazines and triazolo[3,2-c] ontosight.airesearchgate.netnih.govtriazines, often employs 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones as key precursors. researchgate.netresearchgate.net These synthetic strategies underscore the importance of the 1,2,4-triazin-5(2H)-one scaffold as a foundational element for accessing a wide array of novel heterocyclic compounds with potential applications in various fields of chemical research. researchgate.net

Role in Medicinal Chemistry Scaffold Development

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad range of pharmacological activities. nih.govijpsr.info The 1,2,4-triazin-5(2H)-one core, in particular, has been extensively explored for the development of new therapeutic agents. ontosight.ai The biological activity of these compounds is highly dependent on the nature and position of the substituents on the triazine ring.

Derivatives of 1,2,4-triazin-5(2H)-one have been reported to possess a wide array of biological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic activities. ijpsr.infonih.govnih.gov For example, certain 6-[(arylmethylenamino)carbonyl]-3-(pyridin-2-yl)-4H-1,2,4-triazin-5-one derivatives have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The versatility of the scaffold allows for the synthesis of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds for drug development. researchgate.net

A key aspect of the medicinal chemistry of 1,2,4-triazin-5(2H)-one derivatives is the investigation of their interactions with specific molecular targets, such as enzymes. In vitro enzyme inhibition studies are crucial for elucidating the mechanism of action of these compounds and for optimizing their potency and selectivity.

Derivatives of the 1,2,4-triazine scaffold have been identified as inhibitors of a variety of enzymes. For instance, a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H)-dione derivatives were synthesized and found to be potent inhibitors of D-amino acid oxidase (DAAO), with some compounds exhibiting IC₅₀ values in the nanomolar range. acs.org Similarly, certain pyrrolo[1,2-a] ontosight.airesearchgate.netnih.govtriazino[2,3-c]quinazolines have been shown to inhibit lipoxygenase (LOX), with compounds featuring a fluorine atom or a 2-thienyl moiety displaying the highest activity. zsmu.edu.ua Other studies have identified 1,2,4-triazole (B32235) derivatives as inhibitors of thymidine (B127349) phosphorylase and kinases such as CK1γ and CK2α. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition by 1,2,4-Triazine and Triazole Derivatives

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference(s) |

| 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H)-diones | D-Amino Acid Oxidase (DAAO) | Potent inhibition observed with various substituents at the 2-position. | Low-micromolar to nanomolar range | acs.org |

| Pyrrolo[1,2-a] ontosight.airesearchgate.netnih.govtriazino[2,3-c]quinazolines | Lipoxygenase (LOX) | Inhibition activity influenced by lipophilicity and the presence of specific functional groups. | Inhibition up to 39.83% | zsmu.edu.ua |

| 1,2,4-Triazolo[1,5-a] ijpsr.infoontosight.aiescholarship.orgtriazine derivatives | Thymidine Phosphorylase (TP) | Compound 72 showed promising activity as a mixed-type inhibitor. | 2.95 µM (for compound 72 ) | nih.gov |

| 1,2,4-Triazolin-5-thione derivatives | Casein Kinase 1γ (CK1γ) and 2α (CK2α) | Compounds showed micromolar inhibition, with one derivative reducing CK1γ3 activity by 80% at 100 µM. | Micromolar range | nih.gov |

| Pyrazolo[4,3-e] ontosight.airesearchgate.netnih.govtriazine sulfonamides | Estrogen Receptor Alpha (ERα) | Molecular docking suggested binding to ERα, and compounds showed cytotoxic effects on breast cancer cells. | 42 µM (for compound 4b ) | mdpi.com |

These studies demonstrate the potential of the 1,2,4-triazin-5(2H)-one scaffold and its close analogs to serve as a template for the design of potent and selective enzyme inhibitors for various therapeutic applications.

The development of a successful drug candidate requires not only high potency at its molecular target but also favorable pharmacokinetic properties, including metabolic stability. In vitro studies are essential for understanding the metabolic fate of new chemical entities and for identifying potential metabolic liabilities.

Research on the metabolic stability of triazine derivatives has provided valuable insights for drug design. For example, studies on a series of 1,3,5-triazine (B166579) derivatives with dual 5-HT₆/5-HT₂A receptor antagonist activity revealed that certain compounds possess high metabolic stability in vitro. nih.govresearchgate.net One lead compound, 12 , was found to have high permeability through biological membranes and was not mutagenic or hepatotoxic in in vitro assays. nih.govresearchgate.net

In the context of the 1,2,4-triazin-5(2H)-one scaffold, a study on 6-hydroxy-1,2,4-triazine-3,5(2H)-dione derivatives as DAAO inhibitors found that the pharmacophore appears to be metabolically resistant to O-glucuronidation, a common metabolic pathway for structurally related compounds. acs.org This finding is significant as it suggests that this particular triazine scaffold may have an improved metabolic profile compared to other classes of DAAO inhibitors. The thermal stability of some 1,4-dihydrobenzo[e] ontosight.airesearchgate.netnih.govtriazines has also been investigated, with some derivatives showing high stability up to 240–250 °C, which could be relevant for their formulation and storage. mdpi.com

Table 2: In Vitro ADMET and Stability Data for Selected Triazine Derivatives

| Compound/Scaffold | Assay Type | Key Findings | Reference(s) |

| Compound 12 (a 1,3,5-triazine derivative) | Metabolic Stability, Permeability, Toxicity | High metabolic stability, high permeability, no mutagenic or hepatotoxic effects. | nih.govresearchgate.net |

| 6-Hydroxy-1,2,4-triazine-3,5(2H)-dione | Metabolism | Pharmacophore is resistant to O-glucuronidation. | acs.org |

| 1,4-Dihydrobenzo[e] ontosight.airesearchgate.netnih.govtriazines | Thermal Stability | High thermal stability (up to 240–250 °C). | mdpi.com |

These in vitro studies are crucial for guiding the optimization of the 1,2,4-triazin-5(2H)-one scaffold to develop drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Potential Applications in Agrochemical and Material Sciences

Beyond medicinal chemistry, the 1,2,4-triazin-5(2H)-one scaffold has found applications in other areas of chemical research, most notably in agrochemicals and, to a lesser extent, in material sciences.

In the field of agrochemicals, derivatives of 1,2,4-triazin-5(2H)-one are best known for their herbicidal activity. ontosight.ai One of the most prominent examples is Metribuzin, which is chemically known as 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one. epa.gov These herbicides typically act by inhibiting photosynthesis in target plant species. ontosight.ai The development of such compounds highlights the utility of the 1,2,4-triazin-5(2H)-one scaffold in designing molecules with specific biological effects for agricultural applications.

The applications of 1,2,4-triazin-5(2H)-one derivatives in material sciences are less explored but hold some potential. The thermal stability of certain triazine derivatives suggests they could be investigated for use in the development of heat-resistant polymers or other functional materials. mdpi.com Furthermore, the broader class of triazines has been used to construct covalent organic frameworks (COFs). ossila.com For example, 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) has been used as a building block for microporous organic polymers that exhibit significant gas sorption properties, which could be relevant for applications in gas storage and separation. ossila.com While specific research on the use of 6-ethyl-1,2,4-triazin-5(2H)-one in material science is lacking, the general properties of the triazine ring suggest that this is a potential area for future investigation.

Q & A

Q. What are the optimal synthetic routes for 6-Ethyl-1,2,4-triazin-5(2H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A robust synthesis route involves acetylation or alkylation of precursor triazinones under controlled conditions. For example, acetylation using acetanhydrid or propionic anhydrid at 70°C with ultrasonication can yield N-2 monoacylated derivatives . To optimize reaction parameters (e.g., temperature, solvent, catalyst), employ a factorial design approach to systematically vary factors and identify interactions. For instance, test combinations of potassium carbonate (K₂CO₃) concentrations, solvent polarity (e.g., DMSO vs. acetonitrile), and ultrasonic intensity to maximize yield .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Use spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy to verify substituent positions and functional groups. Compare spectral data with analogous compounds (e.g., 6-amino-3-[benzyl-(methyl)amino]-1,2,4-triazin-5(2H)-one) to confirm regioselectivity . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns.

Q. What in vitro assays are appropriate for preliminary evaluation of this compound's bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., lipase, α-glucosidase) using spectrophotometric assays. Prepare compound dilutions in DMSO and measure activity against control reactions. For example, monitor p-nitrophenyl substrate hydrolysis at 405 nm to quantify inhibition kinetics . Dose-response curves and IC₅₀ calculations can prioritize derivatives for advanced studies.

Advanced Research Questions

Q. How can computational modeling and AI-driven approaches enhance the synthesis optimization of this compound?

- Methodological Answer : Integrate density functional theory (DFT) to predict reaction pathways and transition states. Use COMSOL Multiphysics to model heat/mass transfer during ultrasonication or reflux conditions . AI algorithms (e.g., Bayesian optimization) can analyze historical reaction data to recommend optimal solvent-catalyst pairs. For instance, train models on datasets from analogous triazinone syntheses to predict yields under untested conditions .

Q. What strategies are effective in resolving contradictory data regarding the reactivity or bioactivity of this compound derivatives?

- Methodological Answer : Conduct sensitivity analyses using fractional factorial designs to isolate confounding variables (e.g., trace moisture, impurity profiles). Replicate experiments under strictly controlled atmospheres (e.g., inert gas) and validate via independent characterization (e.g., HPLC purity checks). For bioactivity discrepancies, perform counter-screens with orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .

Q. How can researchers integrate mechanistic studies with experimental data to elucidate the reaction pathways of this compound?

- Methodological Answer : Combine kinetic isotope effects (KIEs) with computational transition-state modeling. For example, synthesize -labeled intermediates to track isotopic scrambling via NMR. Pair this with DFT-calculated activation energies to distinguish concerted vs. stepwise mechanisms . Time-resolved IR spectroscopy can further capture transient intermediates during acetylation or alkylation .

Q. What interdisciplinary approaches are recommended for designing novel this compound derivatives with targeted properties?

- Methodological Answer : Adopt a convergent workflow:

- Step 1 : Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of triazinone derivatives. Filter for drug-likeness (Lipinski’s rules) and synthetic feasibility.

- Step 2 : Perform molecular docking against target proteins (e.g., kinases) to prioritize candidates.

- Step 3 : Validate top candidates via parallel synthesis (e.g., microwave-assisted reactions) and high-throughput screening .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in triazinone synthesis yields across laboratories?

- Methodological Answer : Standardize protocols using a central composite design (CCD) to define critical parameters (e.g., stirring rate, reagent purity thresholds). Share validated SOPs with inter-lab collaborators and conduct round-robin testing. Statistical tools like ANOVA can identify lab-specific biases (e.g., equipment calibration drift) .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in triazinone derivatives?

- Methodological Answer : Apply multivariate regression (e.g., PLS regression) to correlate electronic (Hammett σ), steric (Taft’s ), and topological descriptors (e.g., molecular connectivity indices) with bioactivity. Use cross-validation (k-fold) to avoid overfitting and permutation tests to confirm significance .

Training and Skill Development

Q. How can early-career researchers build competency in experimental design for triazinone chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.